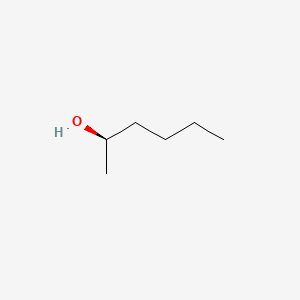

(R)-(-)-2-Hexanol

Vue d'ensemble

Description

(R)-(-)-2-Hexanol is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.177. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Biofuel Production

(R)-(-)-2-Hexanol has been studied for its potential as a sustainable biofuel. Research by Poures et al. (2017) demonstrates that 1-Hexanol, a related compound, shows promise as a high-energy-density biofuel for diesel engines. The study indicates that biomass-derived 1-hexanol could be a viable alternative fuel for diesel engines with some modifications.

2. Catalytic Production of Higher Alcohols

In the field of catalysis, Patel et al. (2015) have explored the production of higher alcohols, like 2-Ethyl-1-hexanol, from ethanol. This research highlights the potential for biobased routes to produce higher chain alcohols, presenting both economic and environmental perspectives.

3. Combustion and Engine Performance

Further research on engine performance, such as studies by Santhosh and Kumar (2021) and Nour et al. (2021), focuses on the effects of 1-Hexanol/diesel blends on combustion, performance, and emission characteristics of diesel engines. These studies suggest that 1-Hexanol blends can improve combustion parameters and reduce certain emissions.

4. Biomass-Derived Platform Molecule

Research by Hu et al. (2022) emphasizes the role of 2-Hexanol as a biomass-derived platform molecule for synthesizing liquid transportation fuels, lubricants, or detergents. This highlights the versatile applications of 2-Hexanol in sustainable chemistry.

5. Renewable Hexanols Production

The production of renewable hexanols, including 2-Hexanol, from cellulose is another important application. Liu et al. (2015) discuss the high-yield production of hexanols, demonstrating the potential of using biomass as a feedstock for valuable chemicals.

6. Use in Heat Transformers

In the field of energy research, Rivera and Cerezo (2005) investigated the use of 2-ethyl-1-hexanol in enhancing the performance of single-stage heat transformers. This study suggests potential applications in improving energy efficiency in industrial processes.

7. Adsorption and Removal from Solutions

Finally, the work of Chang et al. (2013) focuses on the removal of 2-ethyl-1-hexanol from aqueous solutions, highlighting its applications in environmental engineering and pollution control.

Propriétés

IUPAC Name |

(2R)-hexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-24-6 | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4687A22R2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How can (R)-(-)-2-Hexanol be used to separate enantiomers?

A1: this compound exhibits potential as a chiral cosurfactant in microemulsion electrokinetic chromatography (MEEKC) for separating enantiomers of pharmaceutical drugs. Studies have shown that incorporating this compound into microemulsions enables the separation of compounds like (±)-norephedrine, (±)-ephedrine, DL-nadolol, and DL-propranolol. [] The effectiveness of enantiomeric separation depends on factors like the chain length of the chiral alcohol, its concentration and chirality, the pH of the run buffer, and the type of oil phase used in the microemulsion. [] Notably, the presence of a β-amino proton in the test solutes appears crucial for successful resolution, highlighting the role of hydrogen bonding in the chiral separation mechanism. []

Q2: Can this compound be produced through electrochemical methods?

A2: Yes, this compound can be synthesized enantioselectively via electrochemical hydrogenation of 2-Hexanone using modified Raney nickel powder electrodes. [] The modification of these electrodes with (S,S)-(−)-tartaric acid enables the production of this compound with an optical purity of 2–6%. [] This method offers an alternative approach to traditional chemical synthesis routes for producing chiral alcohols.

Q3: What is the spectroscopic significance of this compound?

A3: this compound, along with other chiral alkyl alcohols, exhibits a distinct odd-even effect in vibrational circular dichroism (VCD) spectroscopy. [] Specifically, the VCD bands at 1148 cm(-1) display this effect, which is attributed to the alternating terminal methyl motions in the alkyl chains relative to fixed motions near the chiral center in the trans conformations. [] This observation suggests the potential of VCD spectroscopy for conformational analysis and chiral discrimination of alkyl alcohols in solution.

Q4: Can microalgae be a source of this compound?

A4: Yes, this compound has been identified as a primary compound in extracts of the microalgae Chlorella sorokiniana and Scenedesmus falcatus. [] These microalgae extracts also demonstrated promising antioxidant and anti-diabetic properties. [] This finding suggests the potential of microalgae as a sustainable source of this compound and other bioactive compounds for various applications.

Q5: How does pressure impact the enzymatic activity involving this compound?

A5: High hydrostatic pressure can significantly enhance the enantiospecificity of secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus when oxidizing this compound. [] At a pressure of 137.5 MPa, the enantiomeric ratio (E) for the oxidation of (S)-2-hexanol over (R)-2-hexanol increases to 13.5, compared to 3.9 at room pressure. [] This finding suggests that pressure can be a valuable tool for modulating the stereoselectivity of enzymatic reactions involving chiral alcohols like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

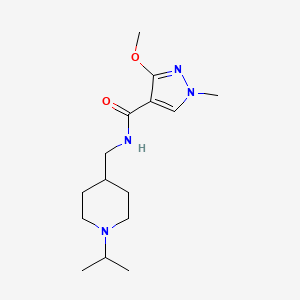

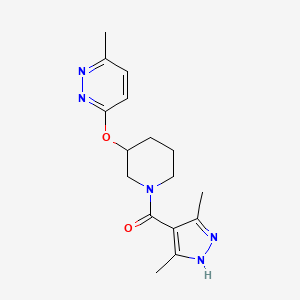

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)

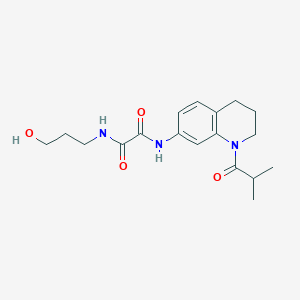

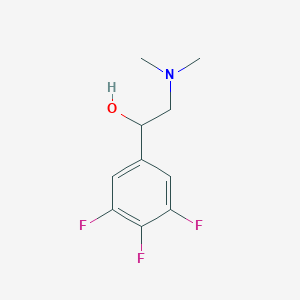

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

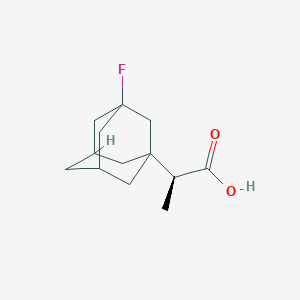

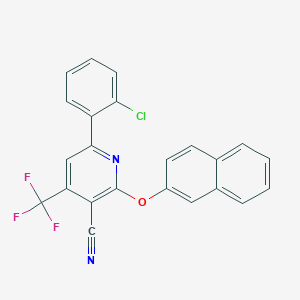

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)

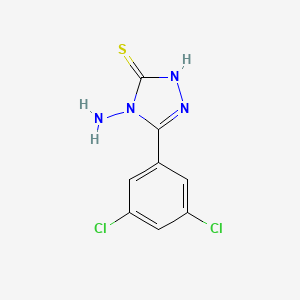

![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)

![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)